molecular formula C15H22N2O3 B3102231 (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1416134-47-8

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No. B3102231
CAS RN: 1416134-47-8
M. Wt: 278.35
InChI Key: HJFGESFJQKOOEY-KGLIPLIRSA-N
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Description

“(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate” is an organic compound that has been used in various scientific research applications . It is a derivative of piperidine. The compound has a molecular weight of 278.35 .


Synthesis Analysis

The compound has been used as a starting material for synthesizing new heterocycle compounds with observed in vivo anti-inflammatory properties. It has also been involved in the synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates and related structures, pivotal for synthesizing unique amino acids like (2S,5R)-5-hydroxylysine, a component of collagen and collagen-like proteins. Furthermore, its derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, played a crucial role in the chemoenzymatic synthesis of the β-lactamase inhibitor avibactam.


Molecular Structure Analysis

The IUPAC name of the compound is ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate . The InChI code is 1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3/t13-,14+/m1/s1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of benzothiazole derivatives with notable antibacterial and antifungal activities. It was also involved in reactions leading to the formation of diamino-substituted pyrano and pyrimidine derivatives.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

This compound serves as a starting material in the synthesis of new heterocycles with potential anti-inflammatory activity. For instance, (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide, derived from it, exhibited promising in vivo anti-inflammatory properties in an acute carrageenan-induced paw edema model in rats (Xiao‐Hui Liu et al., 2017).

Synthesis of Amino Acids and Peptides

The compound has been utilized in the diastereoselective synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid found in collagen and collagen-like proteins. This synthesis pathway highlights its importance in the preparation of biologically significant molecules (J. Marin et al., 2002).

Vasodilation Properties

Piperidine derivatives synthesized using this compound have been explored for their potential vasodilation properties. These studies aim to develop new therapeutic agents for cardiovascular diseases by identifying compounds with significant vasodilation potency (A. S. Girgis et al., 2008).

Synthesis of β-Lactamase Inhibitor Avibactam

An efficient and cost-effective chemoenzymatic synthesis route for the β-lactamase inhibitor avibactam, starting from ethyl 5-hydroxypicolinate hydrochloride, features this compound as a key intermediate. The synthesis of avibactam highlights the compound's role in developing antibiotics to combat resistance (Tao Wang et al., 2018).

Antibacterial and Antifungal Activities

Research has also been conducted on the synthesis of new benzothiazole derivatives, showcasing potential antibacterial and antifungal activities. These studies indicate the broader implications of using this compound in the development of new antimicrobial agents (S. Shafi et al., 2021).

Anticancer Agents

The compound's derivatives have been evaluated as anticancer agents, demonstrating the potential of these molecules in developing new treatments for cancer. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed strong anticancer activity in preliminary screenings (A. Rehman et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGESFJQKOOEY-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

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